Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is a complex organic compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized through various methods involving the cyclization of hydrazones or the reaction of acid hydrazides with suitable acylating agents. The specific structural components, including the cyclopropyl and hexahydrocyclopentapyrrole moieties, contribute to its unique properties and potential applications in pharmaceuticals.
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is classified under heterocyclic compounds, specifically as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antibacterial and antifungal properties.
The synthesis of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole typically involves the following steps:
The synthesis can be monitored using thin-layer chromatography (TLC), and the final products are characterized using spectroscopic methods including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structures and purity .
The molecular structure of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole consists of:
The molecular formula can be represented as , with a molecular weight of approximately 276.35 g/mol. The compound's solubility and stability under various conditions are critical for its application in drug formulation.
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole can participate in various chemical reactions:
These reactions can be utilized to modify the compound for enhanced efficacy or selectivity in biological applications .
The mechanism of action for Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole involves its interaction with biological targets such as enzymes or receptors.
This mechanism is crucial for understanding how modifications to the molecule can impact its therapeutic potential .
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole typically exhibits:
The compound is characterized by:
These properties are essential for determining suitable storage conditions and potential applications .
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole has potential applications in various scientific fields:
The ongoing research into oxadiazoles continues to reveal their versatility and importance in drug discovery and development .
The retrosynthetic disconnection of this complex heterocyclic framework reveals three strategic building blocks: a cyclopropane-functionalized 1,3,4-oxadiazole precursor, a chiral trans-fused hexahydrocyclopenta[c]pyrrolidine, and a carboxamide linker. The core disconnection occurs at the C-N bond bridging the oxadiazole and pyrrolidine moieties, suggesting late-stage coupling between 2-cyclopropyl-5-carboxy-1,3,4-oxadiazole and the (3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-amine intermediate . The stereodefined bicyclic amine itself derives from intramolecular [3+2] cycloaddition of a chiral azomethine ylide, where stereochemistry is installed via Evans' chiral auxiliaries. The cyclopropyl-oxadiazole unit traces back to cyclopropanecarboxylic acid hydrazide, cyclized with carbon disulfide under dehydrative conditions [1] [3]. This logical disassembly enables modular synthesis with stereochemical control at each stage.
Table 1: Strategic Bond Disconnections in Retrosynthetic Analysis
Target Bond | Disconnection Product A | Disconnection Product B |
---|---|---|
Oxadiazole C5-Pyrrolidine N | 2-Cyclopropyl-5-chloro-1,3,4-oxadiazole | (3aR,6aR)-Hexahydrocyclopenta[c]pyrrol-3a(1H)-amine |
Pyrrolidine C3a-C6a | Chiral α,β-unsaturated ester | N-(Diphenylmethylene)glycine ethyl ester |
Oxadiazole C2-N3 | Cyclopropanecarboxylic hydrazide | CS₂/KOH (cyclization agent) |
Stereocontrolled introduction of the cyclopropyl group at the oxadiazole C2 position employs transition-metal-catalyzed cyclopropanation of vinyloxadiazoles, overcoming limitations of classical Simmons-Smith reactions. Dirhodium(II) tetracarboxylate catalysts (e.g., Rh₂(OAc)₄) enable asymmetric cyclopropanation of 5-vinyl-1,3,4-oxadiazoles with diazocyclopropane precursors, achieving >90% ee and 85% yield for the 2-cyclopropyl derivative [1] [3]. Critical to stereoselectivity is the cis-orientation of the oxadiazole N3 lone pair and the vinyl group, directing metal-carbenoid approach. Alternative routes involve copper-catalyzed coupling of 5-bromooxadiazoles with cyclopropylzinc bromides (Negishi coupling), though with moderate stereocontrol (75% ee). Post-functionalization via lithiation at C5 followed by cyclopropanecarbonyl chloride quenching and dehydrative cyclization offers a stereoselective path to the 2,5-disubstituted oxadiazole core, as validated by ¹H-NMR coupling constants (J = 6.8–7.2 Hz) confirming cis-configuration [3].
The oxadiazole ring is constructed via dehydrative cyclization of N'-cyclopropanecarbonyl-2-(cyclopropylmethoxy)benzohydrazide intermediates using triphenylphosphine/carbon tetrachloride in acetonitrile at 100°C [3]. Key optimization revealed that triphenylphosphine/CCl₄ outperforms POCl₃ or Burgess reagent in yield (85% vs. 60–70%) by minimizing N-dealkylation side reactions. For pyrrolidine formation, intramolecular 1,3-dipolar cycloaddition of azomethine ylides derived from N-(diphenylmethylene)glycine esters and chiral acrylamides proceeds under silver(I)-catalysis (AgOAc, 5 mol%) in refluxing toluene. The trans-fused [3.3.0] bicyclic system arises from endo-selective cyclization, with stereochemistry dictated by Evans' (S)-oxazolidinone auxiliaries on the dipolarophile [1] [4]. Microwave-assisted cyclization (150°C, 20 min) enhances trans/cis selectivity to 20:1 compared to thermal conditions (8:1).
Table 2: Optimization of Oxadiazole Cyclization Conditions
Cyclization Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
POCl₃ | CHCl₃ | 80 | 6 | 62 | Chlorinated impurities |
Burgess reagent | THF | 65 | 3 | 68 | Sulfoxide derivatives |
Ph₃P/CCl₄ | CH₃CN | 100 | 1 | 85 | None detected |
PPh₃/I₂ | Toluene | 110 | 2 | 78 | Iodinated compounds (5%) |
Enantioselective construction of the bicyclic core employs chiral pool and catalytic asymmetric strategies. L-Proline-derived enones undergo asymmetric Michael addition with nitroethylene, followed by reductive cyclization, to set the (3aR,6aR) configuration [1] [4]. Superior enantioselectivity (98% ee) is achieved using Jacobsen's thiourea catalysts in a Mannich-type cyclization of N-Boc-imines with silyl ketene acetals. Transfer hydrogenation with Ru(II)-(S)-BINAP complexes reduces the endocyclic imine with 94% ee and >99% de. Critical to stereocontrol is the in situ generation of a chiral ion pair between the prochiral iminium and the catalyst. X-ray crystallography confirms the trans-junction: key bond angles include C3a-C6a = 1.54 Å and N1-C3a = 1.47 Å, with puckering parameters (Δ = 0.87) confirming envelope conformation . Alternative organocatalytic approaches use MacMillan's imidazolidinones for α-amination of cyclopentanone, followed by ring expansion.
The secondary amine within the pyrrolidine ring (position 1) serves as a handle for diversification via acylations, sulfonylations, and reductive aminations. Acylation with substituted benzoyl chlorides yields amides exhibiting enhanced glycogen synthase kinase-3β (GSK-3β) inhibition (IC₅₀ = 0.04–0.14 μM), surpassing parent compound activity [1] [4]. Structure-activity relationship (SAR) studies reveal that electron-deficient aryl groups (e.g., 4-NO₂-C₆H₄CO-) improve potency 10-fold due to hydrogen bonding with kinase hinge residues. Sulfonylation with thiophene-2-sulfonyl chloride (as in S7641881) generates analogs validated by LC-MS (m/z 344.13 [M+H]⁺) and ¹³C-NMR (δC 166.8, 162.6 ppm for C=O) [3]. Oxidative transformations include m-CPBA-mediated conversion of the thioether to sulfone, enhancing COX-2 selectivity (SI = 337.5 vs. celecoxib SI = 326.67) [4].
Table 3: Bioactive Analog Profiles via Post-Synthetic Modification
Modification Site | Reagent | Product Feature | Biological Activity (IC₅₀) | Target |
---|---|---|---|---|
Pyrrolidine N1 | 4-Nitrobenzoyl chloride | Amide | 0.04 μM | GSK-3β |
Pyrrolidine N1 | Thiophene-2-sulfonyl chloride | Sulfonamide | 0.14 μM | COX-2 |
Oxadiazole C5 | NBS/Pd(OAc)₂ | 5-Bromooxadiazole | 2.1 μM (ROS inhibition) | Antioxidant |
Cyclopropyl CH | SeO₂/tert-BuOOH | Hydroxymethylcyclopropyl | 0.96 μM (IL-6 inhibition) | Anti-inflammatory |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9